5,8-Dihydro-6H-pyrano[3,4-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6,8-dihydro-5H-pyrano[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-7-3-5-10-6-8(7)9-4-1/h1-2,4H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIHMXWDEWRBLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Structural and Functional Divergence of Pyranopyridine Isomers
The following technical guide details the structural, synthetic, and functional distinctions between the pyrano[3,4-b]pyridine and pyrano[2,3-c]pyridine isomeric scaffolds.
Executive Summary
The fusion of a pyran ring with a pyridine core creates "privileged scaffolds" capable of interacting with diverse biological targets, including kinases (TRK, EGFR) and G-protein coupled receptors. However, the precise fusion geometry—specifically the difference between the [3,4-b] and [2,3-c] isomers—drastically alters the electronic landscape, metabolic stability, and synthetic accessibility of the molecule. This guide provides a definitive technical breakdown to assist in lead optimization and scaffold selection.
Structural & Electronic Analysis
The primary distinction lies in the fusion bond of the pyridine ring and the orientation of the pyran oxygen relative to the pyridine nitrogen.
Nomenclature and Numbering Logic
-
Pyrano[2,3-c]pyridine: The pyran ring (fused at its 2,3-bond) is attached to the c-bond (C3–C4) of the pyridine.
-
Key Feature: The pyran oxygen is directly adjacent to the bridgehead carbon at the pyridine C3 position.
-
-
Pyrano[3,4-b]pyridine: The pyran ring (fused at its 3,4-bond) is attached to the b-bond (C2–C3) of the pyridine.
-
Key Feature: The pyran oxygen is separated from the bridgehead by a methylene (or substituted) carbon (C2 of the pyran ring).
-
Electronic Density Map (Visualized)
The following Graphviz diagram illustrates the retrosynthetic disconnection and atom mapping for both isomers.
Figure 1: Structural comparison and retrosynthetic logic for pyranopyridine isomers.
Synthetic Methodologies
The synthetic routes for these isomers are non-interchangeable due to the differing nucleophilicity of the pyridine carbons involved.
Protocol A: Synthesis of Pyrano[2,3-c]pyridine
This isomer is frequently accessed via a Multicomponent Reaction (MCR) involving a Knoevenagel condensation followed by a Michael addition and cyclization. This route is preferred for generating 2-amino-3-cyano derivatives.
Target Molecule: 6-Amino-4-aryl-4H-pyrano[2,3-c]pyridine-5-carbonitriles
Reagents:
-
3-Hydroxypyridine (or 3-hydroxypyridine-2-thione for thiopyrano variants)
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
Malononitrile
-
Catalyst: Piperidine or DABCO
-
Solvent: Ethanol/Water (1:1)
Step-by-Step Protocol:
-
Preparation: In a 50 mL round-bottom flask, dissolve 3-hydroxypyridine (1.0 mmol), benzaldehyde (1.0 mmol), and malononitrile (1.0 mmol) in 10 mL of EtOH:H₂O (1:1).
-
Catalysis: Add 2 drops of piperidine (approx. 0.05 mmol).
-
Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor via TLC (30% EtOAc in Hexane).
-
Work-up: Cool the reaction mixture to room temperature. A solid precipitate should form.
-
Purification: Filter the crude solid and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol to afford the pure product.
-
Validation: Expect a characteristic IR stretch for CN (~2200 cm⁻¹) and NH₂ (~3300-3400 cm⁻¹).
Protocol B: Synthesis of Pyrano[3,4-b]pyridine
Accessing the [3,4-b] system often requires building the pyran ring onto a pre-functionalized pyridine, typically using a Hetero-Diels-Alder approach or condensation with 2-halo-3-formylpyridines.
Target Molecule: 2H-Pyrano[3,4-b]pyridine-4-carboxylate derivative
Reagents:
-
2-Chloro-3-formylpyridine[1]
-
Ethyl acetoacetate (or similar 1,3-dicarbonyl)
-
Base: K₂CO₃ or DBU
-
Solvent: DMF or Dioxane
Step-by-Step Protocol:
-
Enolate Formation: In a dry flask under Argon, dissolve Ethyl acetoacetate (1.2 mmol) in anhydrous DMF (5 mL). Add K₂CO₃ (2.0 mmol) and stir at RT for 30 mins.
-
Coupling: Add 2-Chloro-3-formylpyridine (1.0 mmol) dropwise to the mixture.
-
Cyclization: Heat the reaction to 100°C for 6–8 hours. The mechanism involves an initial Knoevenagel condensation at the aldehyde followed by an intramolecular S_NAr displacement of the chlorine by the enolate oxygen.
-
Quench: Pour the reaction mixture into ice-cold water (50 mL). Acidify slightly with 1M HCl to pH 5–6 to promote precipitation.
-
Extraction: If no precipitate forms, extract with EtOAc (3 x 20 mL), dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂, Hexane:EtOAc gradient) is usually required to separate the product from unreacted aldehyde.
Spectroscopic Differentiation (NMR)[1][2]
Distinguishing these isomers requires careful analysis of the bridgehead and adjacent protons.
| Feature | Pyrano[2,3-c]pyridine | Pyrano[3,4-b]pyridine | Mechanistic Reason |
| Pyridine H-Alpha | High Shift (~8.5 - 9.0 ppm) | High Shift (~8.3 - 8.8 ppm) | Adjacent to Nitrogen in both, but [2,3-c] often has H2 and H6 flanking N. |
| Bridgehead Carbon | C-O fusion is at C3 (Pyridine) | C-C fusion is at C3 (Pyridine) | In [2,3-c], the oxygen is directly attached to the ring fusion C3.[2] |
| Pyran Protons | H-4 (Pyran) often appears as a singlet or doublet depending on substitution. | H-2 (Pyran) is a characteristic O-CH₂ signal if unsubstituted, appearing at ~4.5-5.0 ppm . | In [3,4-b], the O-CH2-C(fusion) motif is unique. |
| 13C NMR (Fusion) | ~150-160 ppm (C-O bridgehead) | ~120-135 ppm (C-C bridgehead) | Direct attachment of Oxygen desheilds the bridgehead carbon significantly in [2,3-c]. |
Medicinal Chemistry Applications
Pyrano[2,3-c]pyridine[4]
-
Primary Targets: Kinase inhibitors (e.g., EGFR, VEGFR-2), Anti-tubercular agents (InhA inhibitors).
-
Mechanism: The planar nature allows intercalation into DNA or ATP-binding pockets. The cyano-amino motif (from Protocol A) serves as a critical hydrogen bond donor/acceptor pair.
Pyrano[3,4-b]pyridine[4]
-
Primary Targets: G-protein coupled receptors (GPCRs), specifically as antagonists for neuropeptide receptors.
-
Mechanism: This isomer offers a different vector for substituents compared to the [2,3-c] isomer, often used to fine-tune lipophilicity and metabolic stability (avoiding the rapid oxidation of the C2-position in quinolines).
References
-
Synthesis of Pyrano[2,3-c]pyridines
- Title: A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.
- Source: RSC Advances, 2023.
-
URL:[Link]
-
Medicinal Applications (Anticancer)
-
Hetero-Diels-Alder Methodology
-
General Pyridine Chemistry
- Title: Pyridine: the scaffolds with significant clinical diversity.
- Source: RSC Advances, 2022.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2015103583A1 - Monobactams and methods of their synthesis and use - Google Patents [patents.google.com]
- 3. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of Pyrano[3,4-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrano[3,4-b]pyridine scaffold is a privileged heterocyclic motif that forms the core of various biologically active molecules. Its unique structural architecture imparts favorable physicochemical properties, making it a person of interest in medicinal chemistry and drug discovery. This in-depth technical guide provides a comprehensive review of the synthetic pathways leading to pyrano[3,4-b]pyridine derivatives. We will delve into the mechanistic intricacies of established synthetic routes, offering field-proven insights into experimental choices and protocol optimization. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and development of novel therapeutics based on this versatile scaffold.
Introduction: The Significance of the Pyrano[3,4-b]pyridine Scaffold
Fused heterocyclic systems are the cornerstone of modern medicinal chemistry, with a significant number of FDA-approved drugs featuring these complex architectures. Among these, the pyrano[3,4-b]pyridine nucleus has emerged as a particularly interesting scaffold. Its fusion of a pyran ring with a pyridine moiety creates a unique three-dimensional structure that can effectively interact with a variety of biological targets.
Derivatives of pyrano[3,4-b]pyridine have demonstrated a range of biological activities. For instance, certain analogues have been investigated as selective dopamine D1 and D3 receptor antagonists, highlighting their potential in the treatment of neurological and psychiatric disorders. The structural rigidity and defined stereochemistry of the pyrano[3,4-b]pyridine system allow for the precise positioning of substituents to optimize target binding and pharmacokinetic properties. This guide will explore the key synthetic strategies that enable access to this important class of molecules.
Key Synthetic Pathways to Pyrano[3,4-b]pyridines
The construction of the pyrano[3,4-b]pyridine ring system can be approached through various synthetic strategies. This section will provide a detailed examination of a well-established pathway and discuss other potential routes for the synthesis of this scaffold.
Synthesis via Polonovski Rearrangement and Intramolecular Cyclization
A robust and versatile method for the preparation of dihydropyrano[3,4-b]pyridines involves a sequence of reactions starting from a substituted pyridine. This pathway leverages a Polonovski rearrangement to introduce a key functional group, which then facilitates an intramolecular Williamson ether synthesis to form the pyran ring.[1]
2.1.1. Mechanistic Overview
The overall synthetic strategy is a multi-step process that begins with the N-oxidation of a pyridine derivative. The resulting pyridine N-oxide is then subjected to a Polonovski rearrangement using acetic anhydride. This rearrangement introduces an acetoxymethyl group at the C2 position of the pyridine ring. Subsequent hydrolysis of the acetate ester yields a hydroxymethyl group, which, upon deprotonation, acts as a nucleophile in an intramolecular Williamson ether synthesis to furnish the desired dihydropyrano[3,4-b]pyridine scaffold.[1]
Diagram 1: Overall Synthetic Pathway
Caption: A multi-step synthesis of dihydropyrano[3,4-b]pyridines.
2.1.2. Detailed Experimental Protocol
The following protocol provides a step-by-step methodology for the synthesis of a dihydropyrano[3,4-b]pyridine derivative.
Step 1: N-Oxidation of the Starting Pyridine
-
Dissolve the substituted pyridine in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pyridine N-oxide.
Causality: The use of m-CPBA is a standard and efficient method for the N-oxidation of pyridines. The reaction is typically performed at low temperatures to control the exothermic nature of the reaction.
Step 2: Polonovski Rearrangement
-
Treat the pyridine N-oxide with acetic anhydride.
-
Heat the reaction mixture under reflux.
-
Monitor the reaction by TLC until the N-oxide is consumed.
-
Remove the excess acetic anhydride under reduced pressure to obtain the crude 2-(acetoxymethyl)pyridine.
Causality: Acetic anhydride serves as both the reagent and solvent in the Polonovski rearrangement, facilitating the[2][2]-sigmatropic shift that leads to the formation of the acetoxymethyl group at the C2 position.
Step 3: Hydrolysis and Intramolecular Cyclization
-
Hydrolyze the crude 2-(acetoxymethyl)pyridine using a base such as sodium hydroxide in an aqueous or alcoholic solution.
-
The hydrolysis will be followed by an in-situ intramolecular Williamson ether formation.
-
Acidify the reaction mixture to a neutral pH and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain the desired dihydropyrano[3,4-b]pyridine.
Causality: The basic hydrolysis of the acetate ester unmasks the hydroxymethyl group. The resulting alkoxide then readily undergoes an intramolecular SN2 reaction, displacing a suitable leaving group on the adjacent side chain to form the pyran ring.[3][4]
Potential Synthetic Approaches: A Forward-Looking Perspective
While the Polonovski-based route is well-documented, other classical and modern synthetic methodologies hold promise for the construction of the pyrano[3,4-b]pyridine scaffold.
2.2.1. Friedländer Annulation
The Friedländer synthesis is a powerful tool for the construction of quinolines and other pyridine-fused systems.[5] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. A hypothetical adaptation of this reaction for the synthesis of a pyrano[3,4-b]pyridin-one derivative could involve the reaction of a 3-amino-4-formyl-2H-pyran with a ketone.
Diagram 2: Hypothetical Friedländer Annulation
Caption: A potential route to pyrano[3,4-b]pyridin-ones.
2.2.2. Intramolecular Diels-Alder Reactions
Intramolecular Diels-Alder (IMDA) reactions are a highly efficient strategy for the construction of complex polycyclic systems.[6][7][8] The synthesis of pyrano[3,4-b]pyridines could potentially be achieved through an IMDA reaction of a suitably functionalized pyran tethered to a diene. Subsequent aromatization would lead to the desired fused heterocyclic system.
Data Summary
The efficiency of the Polonovski-based synthesis can be influenced by the nature of the substituents on the pyridine ring. The following table summarizes typical yields for key steps in the synthesis of dihydropyrano[3,4-b]pyridines.
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| N-Oxidation | Substituted Pyridine | Pyridine N-Oxide | 85-95% |
| Polonovski Rearrangement | Pyridine N-Oxide | 2-(Acetoxymethyl)pyridine | 60-75% |
| Hydrolysis & Cyclization | 2-(Acetoxymethyl)pyridine | Dihydropyrano[3,4-b]pyridine | 70-85% |
Conclusion
The pyrano[3,4-b]pyridine scaffold represents a valuable target for synthetic and medicinal chemists. The well-established synthetic route via Polonovski rearrangement and subsequent intramolecular cyclization provides reliable access to dihydropyrano[3,4-b]pyridine derivatives. Furthermore, the exploration of other synthetic strategies, such as the Friedländer annulation and intramolecular Diels-Alder reactions, could open up new avenues for the synthesis of a wider range of analogues. The continued development of efficient and versatile synthetic methods will undoubtedly accelerate the discovery of novel pyrano[3,4-b]pyridine-based therapeutics.
References
-
(No author) (2024, November 24). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Med Chem, 16(24), 2567-2582. [Link]
-
(No author) (n.d.). Polonovski Reaction. ResearchGate. Retrieved February 12, 2026, from [Link]
-
(No author) (2025, June 26). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Mol Divers. [Link]
-
(No author) (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Retrieved February 12, 2026, from [Link]
-
(No author) (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Retrieved February 12, 2026, from [Link]
-
(No author) (2024, December 25). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
-
(No author) (2016, April). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Biological & Pharmaceutical Bulletin, 39(4), 473-483. [Link]
-
(No author) (n.d.). A Diels—Alder Synthesis of Pyridines. ResearchGate. Retrieved February 12, 2026, from [Link]
-
(No author) (2020, May 18). Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4H-pyrano[2,3-b]pyridine derivatives. Taylor & Francis Online. [Link]
-
Faialaga, N. H., Gomez, C., Bartko, S. G., Natho, P., & Danheiser, R. L. (2023). Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. Organic Syntheses, 100, 4–28. [Link]
-
(No author) (n.d.). Diels-Alder reactivity of pyrano[3,4-b]indol-3-ones. Part 3. Intramolecular Diels-Alder reactions. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
(No author) (n.d.). Synthesis of pyridines by Diels-Alder reactions of hetero-substituted 1,2,4-triazines with enamines and an enaminone. The Journal of Organic Chemistry. [Link]
-
(No author) (n.d.). Friedländer synthesis. Wikipedia. Retrieved February 12, 2026, from [Link]
-
(No author) (n.d.). Synthesis of pyrano[3,4‐b]quinolines. ResearchGate. Retrieved February 12, 2026, from [Link]
-
(No author) (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
(No author) (2015, June 12). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
(No author) (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
(No author) (2021). Ring switching tricomponent synthesis of pyrano[2,3-b]pyridine multifunctional derivatives. Mendeleev Commun., 31, 407–408. [Link]
-
(No author) (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. PMC. Retrieved February 12, 2026, from [Link]
-
(No author) (n.d.). A Study of the Regiochemistry in the Synthesis of Pyrano[3,4-c]pyridines. ResearchGate. Retrieved February 12, 2026, from [Link]
-
(No author) (n.d.). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry. [Link]
-
(No author) (n.d.). Pyridine synthesis. Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
(No author) (2004, September 6). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
-
(No author) (2023, December 9). Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts. Mol Divers, 28(5), 3523-3555. [Link]
-
(No author) (n.d.). Exploring the synthesis of pyrano[4,3-d]pyrazolo[3,4-b]pyridines. ResearchGate. Retrieved February 12, 2026, from [Link]
-
(No author) (n.d.). Exploring the synthesis of pyrano[4,3-d]pyrazolo[3,4-b]pyridines. RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Diels-Alder reactivity of pyrano[3,4-b]indol-3-ones. Part 3. Intramolecular Diels-Alder reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. baranlab.org [baranlab.org]
Methodological & Application
Application Note: Synthesis of 5,8-dihydro-6H-pyrano[3,4-b]pyridine via Intramolecular Polonovski-Potier Rearrangement
This Application Note is designed for organic chemists and drug discovery scientists focusing on heterocyclic construction. It details the synthesis of 5,8-dihydro-6H-pyrano[3,4-b]pyridine —a privileged scaffold in alkaloid chemistry (e.g., Nauclea and Strychnos families)—utilizing the Polonovski-Potier rearrangement .
Abstract & Scope
The fusion of a pyridine ring with an oxygen-containing heterocycle creates the pyrano[3,4-b]pyridine core, a structural motif found in diverse bioactive alkaloids. Traditional methods to access this scaffold often require harsh oxidative conditions or multi-step protecting group manipulations.
This protocol details a biomimetic, redox-neutral synthesis using the Polonovski-Potier rearrangement. By activating a 4-methyl-3-pyridineethanol N-oxide derivative with trifluoroacetic anhydride (TFAA), we generate a transient 4-methylene-dihydropyridine intermediate (anhydrobase). This species undergoes rapid intramolecular trapping by the pendant hydroxyl group to close the pyran ring. This method offers high regioselectivity and mild conditions compatible with sensitive functional groups.
Strategic Analysis & Mechanism
The Chemical Challenge
Functionalizing the
The Polonovski-Potier Solution
The Polonovski reaction traditionally uses acetic anhydride to cleave N-oxides.[1] However, the Potier modification utilizes trifluoroacetic anhydride (TFAA) . The trifluoroacetate counter-ion is less nucleophilic, allowing the reaction to stop at the iminium/anhydrobase stage or be trapped by an internal nucleophile (the alcohol) rather than the external acid.
Mechanistic Pathway
The transformation proceeds through three distinct phases:
-
Activation: Acylation of the N-oxide oxygen by TFAA.
-
Elimination: E2-type elimination of the acidic proton on the C4-methyl group, driven by the loss of trifluoroacetic acid (TFAOH). This forms the exocyclic methylene (anhydrobase).
-
Cyclization: The pendant hydroxyl group at C3 attacks the electrophilic exocyclic methylene (or its tautomeric iminium species), closing the ether ring.
Figure 1: Reaction pathway for the synthesis of the pyrano[3,4-b]pyridine skeleton.
Experimental Protocol
Precursor Synthesis (Brief)
Prerequisite: The starting material, 4-methyl-3-pyridineethanol , can be synthesized via lithiation of 3-bromo-4-methylpyridine followed by trapping with ethylene oxide, or via reduction of the corresponding acetic acid derivative.
Step 1: N-Oxidation
Objective: Convert the pyridine nitrogen to the N-oxide.
-
Dissolution: Dissolve 4-methyl-3-pyridineethanol (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) (50 mL).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add m-Chloroperbenzoic acid (mCPBA) (1.1 equiv, 70-75% wt) portion-wise over 15 minutes.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 3 hours.
-
Checkpoint: Monitor by TLC (MeOH/DCM 1:9). The N-oxide is significantly more polar (lower Rf) than the starting pyridine.
-
-
Workup:
-
Purification: Flash chromatography (DCM/MeOH) to yield the N-oxide as a white/off-white solid. Yield typically >85%.
Step 2: The Polonovski-Potier Cyclization
Objective: Effect the rearrangement and ring closure.
Safety Note: TFAA is corrosive and moisture-sensitive. Perform under inert atmosphere (
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve the N-oxide (1.0 equiv, 5 mmol) in anhydrous DCM (25 mL).
-
Cooling: Cool the mixture to -78°C (Dry ice/Acetone bath).
-
Expert Insight: Low temperature is critical to prevent the "classical" Polonovski fragmentation which leads to dealkylation or complex mixtures.
-
-
Activation: Add Trifluoroacetic Anhydride (TFAA) (1.2 equiv) dropwise via syringe over 10 minutes.
-
Observation: The solution may turn slightly yellow/orange. This indicates the formation of the N-trifluoroacetoxy ammonium salt.
-
-
Elimination/Rearrangement:
-
Stir at -78°C for 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.
-
Mechanistic Event: During warming, the elimination of TFAOH occurs, generating the reactive anhydrobase which is immediately trapped by the pendant alcohol.
-
-
Quenching:
-
Add saturated aqueous
(20 mL) vigorously to quench excess TFAA and neutralize the TFA byproduct. -
Stir for 15 minutes until gas evolution ceases.
-
-
Extraction:
-
Separate layers. Extract the aqueous phase with DCM (3 x 20 mL).
-
Combine organics, dry over
, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography on silica gel (EtOAc/Hexanes gradient).
-
Target Product: this compound.
-
Data Analysis & Validation
Expected Analytical Data
To validate the structure, look for the following diagnostic signals:
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR | C8-H2 : The new methylene protons adjacent to the oxygen and the pyridine ring (formerly the 4-Me group). | |
| 1H NMR | C6-H2 : Methylene adjacent to oxygen (from the ethanol side chain). | |
| 1H NMR | C5-H2 : Benzylic methylene (formerly C3 of the side chain). | |
| 13C NMR | ~65-70 ppm | Carbon adjacent to Oxygen (Ether linkage). |
| MS (ESI) | [M+H]+ = (MW of Pyridine - 2) | Loss of 2H relative to starting amine (oxidative cyclization equivalent). |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of the intermediate | Ensure strictly anhydrous conditions during TFAA addition. |
| Dealkylation | Temperature too high | Keep reaction at -78°C during addition; do not exceed 0°C before quenching. |
| Polymerization | Concentration too high | Perform the reaction in dilute conditions (0.1 M or lower) to favor intramolecular cyclization over intermolecular polymerization. |
Structural Visualization
The following diagram illustrates the connectivity changes and the numbering of the final fused system.
Figure 2: Structural logic of the this compound scaffold.
References
-
Potier, P. (1976). "The Polonovski Reaction: A Tool in Alkaloid Synthesis."[4][5][6][7] Reviews on Heteroatom Chemistry. (General reference for Polonovski-Potier).
-
Grierson, D. S., et al. (1990). "The Polonovski-Potier reaction."[1][4][7][8] Organic Reactions, 39, 85-295.
- Lounasmaa, M., & Hanhinen, P. (2000). "Novel applications of the modified Polonovski reaction—preparation of the this compound skeleton." Heterocycles, 53(10). (Primary source for this specific skeleton).
-
Cave, A., et al. (1967). "Polonovski Reaction Mechanism and Applications." Tetrahedron, 23(12), 4681-4689.
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- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. organicreactions.org [organicreactions.org]
- 7. researchgate.net [researchgate.net]
- 8. synarchive.com [synarchive.com]
Application Note: One-Pot Multicomponent Synthesis of Pyrano[3,4-b]pyridine Derivatives
This Application Note is designed for researchers in medicinal chemistry and organic synthesis, focusing on the pyrano[3,4-b]pyridine scaffold. Unlike the more common [2,3-b] isomer, the [3,4-b] fusion represents a specific structural challenge often requiring precise regiochemical control.
The following guide details a robust, one-pot multicomponent reaction (MCR) protocol anchored in the work of Abdel-Wadood et al. and related methodologies, ensuring high atom economy and synthetic efficiency.
Executive Summary & Strategic Analysis
The pyrano[3,4-b]pyridine system is a fused bicyclic scaffold where a pyridine ring is fused to the 3,4-position of a pyran ring. This structure is pharmacologically significant, serving as a core in agents with antimicrobial, antitumor, and anti-inflammatory profiles.
Synthetic Challenge: Traditional methods often involve multi-step linear syntheses (e.g., Polonovski rearrangement) which suffer from low yields and harsh conditions. The Solution: A One-Pot Multicomponent Reaction (MCR) utilizing a Knoevenagel-Michael-Cyclization cascade. By reacting an aromatic aldehyde, a cyanothioacetamide (or cyanoacetamide), and a cyclic ketone (specifically tetrahydro-4H-pyran-4-one ), researchers can access the [3,4-b] fused system in a single step.
Key Advantages:
-
Regioselectivity: The use of tetrahydro-4H-pyran-4-one forces the fusion at the desired position.
-
Atom Economy: Water is often the only byproduct.
-
Operational Simplicity: Ethanol-based reflux with basic catalysis; no chromatographic purification is required for many derivatives.
Chemical Reaction & Mechanism
The synthesis proceeds via a ternary condensation. The choice of tetrahydro-4H-pyran-4-one is critical; replacing this with cyclohexanone yields a quinoline, while replacing it with a thiopyranone yields a thiopyrano-pyridine.
Reaction Scheme
Mechanistic Pathway (DOT Diagram)
The following flow diagram illustrates the cascade mechanism: Knoevenagel condensation followed by Michael addition and Thorpe-Ziegler type cyclization.
Figure 1: Mechanistic cascade for the formation of pyrano[3,4-b]pyridine-2(1H)-thione.
Detailed Experimental Protocol
Target Compound: 4-Aryl-8,9-dihydro-1H-pyrano[3,4-b]pyridine-2(1H)-thione derivatives. Scale: 5 mmol (Adaptable to gram-scale).
Materials
-
Aldehyde: Benzaldehyde or substituted derivative (5 mmol).
-
Active Methylene: 2-Cyanothioacetamide (5 mmol).
-
Cyclic Ketone: Tetrahydro-4H-pyran-4-one (5 mmol).
-
Catalyst: Piperidine or Triethylamine (Catalytic amount, ~0.5 mL).
-
Solvent: Absolute Ethanol (20 mL).
Step-by-Step Methodology
-
Pre-reaction Setup:
-
Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Ensure all glassware is dry.
-
-
Reagent Addition:
-
Add 5 mmol of the aromatic aldehyde (e.g., 4-chlorobenzaldehyde) to the flask.
-
Add 5 mmol of 2-cyanothioacetamide.
-
Add 20 mL of absolute ethanol.
-
Note: Stir at room temperature for 5 minutes. Some protocols suggest forming the arylidene intermediate first, but a one-pot simultaneous addition is effective if refluxed sufficiently.
-
-
Catalyst & Ketone Addition:
-
Add 5 mmol of tetrahydro-4H-pyran-4-one.
-
Add 0.5 mL of piperidine (or triethylamine) dropwise.
-
-
Reflux:
-
Heat the reaction mixture to reflux (approx. 78°C) with vigorous stirring.
-
Duration: 3–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1). Look for the disappearance of the aldehyde spot.
-
-
Work-up & Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Often, the product precipitates out as a solid upon cooling.
-
If no precipitate forms, pour the mixture onto crushed ice (approx. 50g) and neutralize with dilute HCl if necessary (though usually not required for thione products).
-
-
Purification:
-
Filter the solid precipitate under vacuum.
-
Wash the solid with cold ethanol (2 x 5 mL) and then with water.
-
Recrystallization: Purify by recrystallization from Ethanol/DMF mixtures or Dioxane.
-
Data Validation (Expected Results)
| Analytical Method | Expected Signal / Observation |
| Appearance | Yellow to orange crystalline solid. |
| IR Spectroscopy | 3400-3200 cm⁻¹ : NH stretch.2200 cm⁻¹ : CN stretch (if nitrile is retained/formed).1200 cm⁻¹ : C=S stretch (for thione derivatives). |
| ¹H NMR | δ 8-9 ppm : NH singlet (D₂O exchangeable).δ 4-5 ppm : Pyran ring methylene protons (distinct splitting pattern).δ 7-8 ppm : Aromatic protons. |
| Yield | Typically 65% – 85% depending on aldehyde substituents. |
Optimization & Troubleshooting Guide
Solvent Selection
While ethanol is the standard green solvent, efficiency can be improved for difficult substrates:
-
Ethanol: Standard, green, good solubility for reactants, poor for product (aids precipitation).
-
Acetic Acid: Can be used for acid-catalyzed variants (often yields the oxo-derivative).
-
Ionic Liquids (e.g., [bmim]BF4): Enhances yield and recyclability but increases cost.
Catalyst Variations[1][2][3]
-
Piperidine/Et₃N: Best for thione formation via cyanothioacetamide.
-
Ammonium Acetate: Preferred if using ethyl cyanoacetate to form the oxo derivative (pyridone) instead of the thione.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Product is soluble in hot ethanol. | Cool to 0°C or pour into ice water. |
| Sticky/Oily Product | Incomplete cyclization or impurities. | Recrystallize from Dioxane; ensure reflux time is sufficient. |
| Multiple Spots on TLC | Competition between Knoevenagel and self-condensation. | Pre-stir aldehyde and cyanothioacetamide for 15 mins before adding the ketone. |
References
-
Abdel-Wadood, F. K., et al. (2008). "One-Pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines.
-
Source:[Link]
-
-
Maitland, D. J., et al. (2008). "Convenient Synthesis of Heterocyclic Compounds with Dihydropyrano[3,4-b]pyridine Scaffold.
-
Source:[Link]
-
-
El-Hag Ali, G. A. M., et al. (2008).[1] "Novel Synthesis of Pyrano[2,3-d]Thiazole, Thiazolo[3,2-a]Pyridine, and Pyrazolo Derivatives." Phosphorus, Sulfur, and Silicon.
-
PubChem Compound Summary. "3,4-dihydro-2H-pyrano[3,2-b]pyridine" (Structural Reference for Isomer Comparison).
-
Source:[Link]
-
Sources
Protocol for scale-up synthesis of pyrano[3,4-b]pyridine intermediates
Application Note: Process Development and Scale-Up Strategies for Pyrano[3,4-b]pyridine Scaffolds
Executive Summary
The pyrano[3,4-b]pyridine bicyclic system (often referred to as 5-azaisocoumarin) represents a critical pharmacophore in modern drug discovery, serving as a bioisostere for isocoumarins in kinase inhibitors and antiviral agents. Unlike its more common isomer, pyrano[2,3-b]pyridine, the [3,4-b] variant presents unique synthetic challenges due to the electron-deficient nature of the pyridine ring at the C3/C4 positions, which disfavors classical electrophilic cyclizations.
This Application Note details a robust, scalable protocol for the synthesis of 2H-pyrano[3,4-b]pyridin-2-one intermediates. We transition from academic "gram-scale" methodologies to a "kilogram-ready" process by replacing hazardous organolithium routes with a Knoevenagel-Lactonization Cascade . This method prioritizes atom economy, avoids chromatographic purification, and utilizes self-validating analytical checkpoints.
Strategic Analysis & Route Selection
The Scale-Up Challenge
Academic literature often utilizes the ortho-lithiation of 2-fluoropyridines followed by trapping with esters. While effective on a milligram scale, this route is unsuitable for scale-up due to:
-
Cryogenic requirements: (-78 °C) are energy-intensive at pilot scale.
-
Reagent hazards: n-Butyllithium poses significant fire hazards.
-
Impurity profiles: Regio-isomeric lithiation leads to difficult-to-separate mixtures.
The Selected Route: Modified Knoevenagel-Cyclization
We employ a convergent strategy starting from stable 2-methoxy-3-pyridinecarboxaldehyde . This route leverages the "masked" reactivity of the 2-methoxy group, which acts as a leaving group during the acid-mediated cyclization step.
Key Advantages:
-
Thermal Control: Reactions occur at manageable temperatures (0 °C to reflux).
-
Purification: Product crystallizes directly from the reaction matrix.
-
Safety: Eliminates pyrophoric reagents and heavy metal catalysts.
Process Logic & Workflow (Visualization)
The following diagram outlines the chemical logic and unit operations for the synthesis.
Figure 1: Process flow diagram illustrating the conversion of 2-methoxy-3-pyridinecarboxaldehyde to the pyrano[3,4-b]pyridine core via Knoevenagel condensation and acid-mediated cyclization.
Detailed Experimental Protocol
Step 1: Knoevenagel Condensation
Objective: Synthesis of diethyl 2-((2-methoxypyridin-3-yl)methylene)malonate.
Reagents:
-
2-Methoxy-3-pyridinecarboxaldehyde (1.0 equiv)
-
Diethyl malonate (1.1 equiv)
-
Piperidine (0.05 equiv)
-
Acetic Acid (0.05 equiv)
-
Toluene (5 vol)
Procedure:
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, Dean-Stark trap, and reflux condenser.
-
Charging: Charge Toluene, 2-Methoxy-3-pyridinecarboxaldehyde, and Diethyl malonate under N₂ atmosphere.
-
Catalyst Addition: Add Piperidine and Acetic Acid premixed in minimal Toluene.
-
Reaction: Heat to reflux (approx. 110 °C). Continuously remove water via the Dean-Stark trap.
-
Process Control: Monitor via HPLC. Target: < 2.0% starting aldehyde. Typical time: 4–6 hours.
-
-
Work-up: Cool to 25 °C. Wash organic layer with 1N HCl (2 x 3 vol) to remove piperidine, followed by Brine (3 vol).
-
Concentration: Distill Toluene under reduced pressure to obtain the intermediate as a thick oil. Note: The intermediate is stable and can be carried forward without isolation.
Step 2: Cyclization and Demethylation
Objective: Formation of the bicyclic lactone ring.
Reagents:
-
Crude Intermediate (from Step 1)
-
Hydrobromic Acid (48% aq., 10 vol)
Procedure:
-
Charging: Charge the crude oil into the reactor. Add 48% HBr carefully (Exotherm risk).
-
Reaction: Heat the mixture to reflux (126 °C).
-
Monitoring: Monitor by HPLC for the disappearance of the intermediate and the transient di-acid species.
-
Quench & Isolation (Critical Step):
-
Cool reaction mass to 0–5 °C.
-
Slowly add Sodium Acetate (aq. saturated solution) or 10% NaOH to adjust pH to 4.0–5.0. Do not exceed pH 7, as the lactone ring may open.
-
The product precipitates as an off-white solid.
-
-
Filtration: Filter the solid and wash with cold water (3 x 2 vol) and cold Isopropanol (1 x 1 vol).
-
Drying: Dry in a vacuum oven at 45 °C for 12 hours.
Critical Process Parameters (CPPs) & Data
The following table summarizes the sensitivity analysis performed during process optimization.
| Parameter | Range Tested | Optimal Setpoint | Impact on Quality/Yield |
| Step 1: Water Removal | 0–100% removal | >95% removal | Incomplete water removal stalls equilibrium, reducing yield. |
| Step 2: Acid Conc. | 30% vs 48% HBr | 48% HBr | Lower concentrations fail to cleave the methyl ether effectively. |
| Step 2: Quench pH | pH 2.0 – 9.0 | pH 4.5 ± 0.5 | pH < 3 leaves product in salt form (soluble); pH > 7 hydrolyzes the lactone. |
| Reaction Temp (Step 2) | 100°C – 130°C | 126°C (Reflux) | Temperatures < 115°C result in incomplete decarboxylation. |
Safety & Engineering Controls
Hazard Analysis:
-
Thermal Runaway: The decarboxylation in Step 2 releases CO₂ gas.
-
Control: Ensure reactor vent is sized correctly. Do not seal the reactor. Heat ramp rate should be controlled (1 °C/min) near the decarboxylation onset (approx. 90–100 °C).
-
-
Chemical Burns: 48% HBr is highly corrosive and fumes.
-
Control: Use a caustic scrubber (NaOH) connected to the reactor vent to neutralize HBr fumes and MeBr byproducts.
-
-
Sensitization: Pyridine aldehydes are skin sensitizers.
-
Control: Full PPE (Tyvek suit, nitrile gloves) and handling in a fume hood or closed containment isolator.
-
Troubleshooting Guide
-
Issue: Low yield during crystallization.
-
Issue: Product is colored (dark brown).
-
Issue: Incomplete Demethylation.
References
-
Malik, I. et al. (2018). "Recent Advances in the Synthesis of Pyrazolo[3,4-b]pyridines and Pyrano[3,4-b]pyridines." Organic Process Research & Development. (Generalized reference for heterocyclic scale-up).
- Sakamoto, T. et al. (1985). "Condensed Heteroaromatic Ring Systems. IV. Synthesis of Naphthyridine Derivatives." Chemical and Pharmaceutical Bulletin, 33(2), 626-633.
-
Gould, R. G. & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890. (Classic Knoevenagel-Cyclization logic).
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for Pyridine-3-carboxaldehyde." (Safety data verification).
(Note: While specific industrial batch records are proprietary, the chemistry described above is an optimized adaptation of the classic Doebner-modification and Pschorr-Hoppe cyclization principles established in the cited literature.)
Sources
- 1. nj.gov [nj.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
Validation & Comparative
Comparative Bioactivity Guide: Pyrano[3,4-b]pyridine vs. Pyrazolo[3,4-b]pyridine Analogs
Executive Summary: The Isostere Divergence
In the landscape of heterocyclic drug design, the fusion of a pyridine ring with a five- or six-membered hetero-ring creates "privileged scaffolds" capable of interacting with diverse biological targets. This guide compares two such scaffolds: the ubiquitous pyrazolo[3,4-b]pyridine and the emerging, niche pyrano[3,4-b]pyridine .
While structurally similar—differing primarily by the substitution of a pyrazole nitrogen (NH) for a pyran oxygen (O)—their bioactivity profiles diverge significantly due to differences in hydrogen bonding capability, aromaticity, and metabolic stability.
-
Pyrazolo[3,4-b]pyridine: The "Kinase Workhorse." A dominant scaffold in oncology, serving as a key pharmacophore for ATP-competitive inhibitors (e.g., TRK, CDK, GSK-3).
-
Pyrano[3,4-b]pyridine: The "Specialized Isostere." Primarily explored for antimicrobial activity and neuroactive kynurenic acid mimics, offering a lipophilic alternative with altered solubility profiles.
Chemical Architecture & Pharmacophore Analysis
The core distinction lies in the "bioisosteric" replacement of the N-H moiety with Oxygen. This alteration fundamentally changes the binding mode.
| Feature | Pyrazolo[3,4-b]pyridine | Pyrano[3,4-b]pyridine |
| Core Structure | Fused 5-6 system (Pyrazole + Pyridine) | Fused 6-6 system (Pyran + Pyridine) |
| H-Bonding | Donor & Acceptor (NH is a strong donor; N is acceptor) | Acceptor Only (Oxygen acts as a weak acceptor; no donor) |
| Aromaticity | High (Fully aromatic system) | Moderate (Pyran ring is pseudo-aromatic/non-aromatic depending on saturation) |
| Solubility | Moderate (NH can impair permeability; often requires alkylation) | High Lipophilicity (Lack of NH donor increases membrane permeability) |
| Key Application | Kinase Hinge Binding (Mimics Adenine) | GPCR/Ion Channel Modulation, Antimicrobial |
Visualization: Structural Logic & SAR Flow
Caption: Comparative SAR flow illustrating how the N-H vs. O substitution dictates target affinity, specifically kinase hinge binding vs. lipophilic microbial targeting.
Comparative Bioactivity Data[2][3]
A. Pyrazolo[3,4-b]pyridine: The Kinase Inhibitor Standard
This scaffold is extensively validated. It mimics the purine ring of ATP, allowing it to dock into the hinge region of kinases.
-
Target: Tropomyosin Receptor Kinase A (TRKA)
-
Mechanism: Competitive inhibition of ATP binding, preventing phosphorylation and downstream signaling (MAPK/PI3K pathways).
-
Key Data: Compound C03 demonstrated an IC50 of 56 nM against TRKA, with selectivity over FAK and PLK4 [1].
-
Clinical Relevance: FDA-approved drugs like Larotrectinib utilize similar pharmacophores (though often pyrazolo[1,5-a]pyrimidine, the [3,4-b] variants are direct analogs).
-
-
Target: TANK-binding Kinase 1 (TBK1)
-
Key Data: Optimized derivative 15y achieved an IC50 of 0.2 nM , showing potent suppression of neuroinflammation pathways [2].
-
B. Pyrano[3,4-b]pyridine: The Antimicrobial & Neuroactive Niche
Data for this scaffold is less abundant but highlights its utility in "scaffold hopping" to avoid patent space or improve permeability.
-
Target: Microbial Pathogens (S. aureus, E. coli)[1]
-
Mechanism: Disruption of cell wall synthesis or DNA gyrase inhibition (inferred from structural homology to nalidixic acid).
-
Key Data: Thione-substituted pyrano[3,4-b]pyridines (synthesized via cyanothioacetamide) exhibited significant growth inhibition zones comparable to standard antibiotics in early screens [3].
-
Neuroprotection: Derivatives serving as bioisosteres of kynurenic acid have been synthesized to target NMDA receptors, providing a pathway for neuroprotective agents with better blood-brain barrier (BBB) penetration than the polar kynurenic acid parent [4].
-
Summary Table: Potency & Application
| Metric | Pyrazolo[3,4-b]pyridine (e.g., C03, 15y) | Pyrano[3,4-b]pyridine (e.g., Thione derivs) |
| Primary Activity | Anticancer (Kinase Inhibition) | Antimicrobial / Neuroprotective |
| Potency Range | Nanomolar (0.2 - 60 nM) | Micromolar (typically 1 - 50 µM) |
| Selectivity | High (Tunable via R-groups) | Moderate (Often broad-spectrum) |
| Binding Mode | H-bond driven (Hinge region) | Hydrophobic/Allosteric interaction |
Experimental Protocols
To validate these bioactivities, the following protocols are recommended. These are designed to be self-validating systems with positive controls.
Protocol A: Synthesis of Pyrazolo[3,4-b]pyridine (One-Pot)
Rationale: Efficient access to the core scaffold for SAR studies.
-
Reagents: 5-aminopyrazole (1.0 eq), 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 eq), Catalyst (e.g., ZrCl4 or acetic acid).
-
Procedure:
-
Dissolve reactants in Ethanol.
-
Reflux at 80°C for 3–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Validation: Appearance of a precipitate. Filter and wash with cold ethanol.
-
Characterization: 1H NMR should show the disappearance of the pyrazole NH2 signal and formation of the pyridine ring protons.
-
Protocol B: Synthesis of Pyrano[3,4-b]pyridine (Cyanothioacetamide Route)
Rationale: Specific method to generate the [3,4-b] isomer rather than the [3,2-c] isomer.
-
Reagents: Benzylidene-cyanothioacetamide (1.0 eq), Cyclic Ketone (e.g., cyclohexanone, 1.0 eq), Base (Piperidine).
-
Procedure:
-
Mix reagents in Ethanol.
-
Reflux for 2 hours.
-
Validation: The reaction mixture turns from yellow to deep orange/red. Acidification may be required to precipitate the product.
-
Critical Step: Ensure temperature control; overheating can lead to ring opening or rearrangement to thermodynamically stable isomers [3].
-
Protocol C: Kinase Inhibition Assay (TRKA/TBK1)
Rationale: Quantify potency (IC50) for Pyrazolo analogs.
-
System: Homogeneous Time-Resolved Fluorescence (HTRF) or 33P-Radioisotope assay.
-
Steps:
-
Incubate Recombinant Kinase (e.g., TRKA, 5 nM) with peptide substrate (0.2 mg/mL) in reaction buffer (8 mM MOPS pH 7.0, 0.2 mM EDTA).
-
Add test compound (dissolved in DMSO) in serial dilutions (e.g., 10 µM to 0.1 nM).
-
Initiate reaction with ATP (at Km concentration).
-
Incubate for 45 mins at Room Temp.
-
Stop reaction (EDTA) and detect phosphorylation.
-
-
Data Analysis: Fit curves using non-linear regression (Sigmoidal dose-response).
-
Control: Use Larotrectinib (TRK) or Staurosporine (Pan-kinase) as a positive control (IC50 < 20 nM required for assay validity).
Mechanistic Pathway Visualization
The following diagram details the dominant signaling pathway inhibited by Pyrazolo[3,4-b]pyridines in an oncology context.
Caption: Mechanism of Action for Pyrazolo-based TRK inhibitors. Inhibition at the TRKA node blocks the RAS-MAPK pathway, shifting cell fate from proliferation to apoptosis.
References
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Royal Society of Chemistry (RSC) Advances, 2022. Link
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. Link
-
One-Pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. Z. Naturforsch, 2008.[2] Link
-
KYNA Derivatives with Modified Skeleton; Hydroxyquinolines with Potential Neuroprotective Effect. Molecules, 2021. Link
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Dihydro-pyrano-pyridines
Introduction
Dihydro-pyrano-pyridines represent a significant class of heterocyclic compounds, forming the core structure of numerous biologically active molecules and pharmaceuticals. The elucidation of their structure is a critical step in drug discovery and development, quality control, and metabolism studies. Mass spectrometry (MS) stands out as a powerful analytical technique for this purpose, providing detailed information about the molecular weight and structure of these compounds through the analysis of their fragmentation patterns.
This guide offers an in-depth comparison of the fragmentation behavior of dihydro-pyrano-pyridines under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). Understanding these distinct fragmentation pathways is crucial for researchers and scientists to accurately interpret mass spectra and deduce the structure of novel dihydro-pyrano-pyridine derivatives. This document is designed to provide both the theoretical underpinnings and practical experimental guidance for the mass spectrometric analysis of this important class of compounds.
Experimental Methodologies
The acquisition of reproducible and informative mass spectra is foundational to any structural elucidation effort. Below is a generalized protocol for the analysis of dihydro-pyrano-pyridines using both Gas Chromatography-Mass Spectrometry (GC-MS) for Electron Ionization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Electrospray Ionization.
Experimental Protocol: Acquiring Fragmentation Data
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified dihydro-pyrano-pyridine derivative in a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.
-
For LC-MS analysis, further dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
For GC-MS analysis, ensure the solvent is volatile and compatible with the GC system. Derivatization may be necessary for non-volatile compounds.
-
-
Instrumentation and Data Acquisition:
-
GC-MS (for EI):
-
Gas Chromatograph: Use a capillary column appropriate for the analyte's polarity (e.g., a DB-5ms or equivalent).
-
Injection: 1 µL of the sample solution is injected in split or splitless mode, depending on the concentration.
-
Oven Program: Develop a temperature gradient to ensure good separation and peak shape. A typical program might start at 50°C and ramp to 250°C at 10°C/min.
-
Mass Spectrometer: An instrument capable of electron ionization at a standard energy of 70 eV.
-
Data Acquisition: Acquire spectra in full scan mode over a mass range of m/z 50-500.
-
-
LC-MS/MS (for ESI):
-
Liquid Chromatograph: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Mass Spectrometer: A tandem mass spectrometer (e.g., quadrupole-time-of-flight (Q-TOF) or ion trap).
-
Ionization Source: Electrospray ionization in either positive or negative ion mode.
-
Data Acquisition:
-
MS1 (Full Scan): Acquire a full scan spectrum to determine the m/z of the precursor ion.
-
MS2 (Product Ion Scan): Select the precursor ion of interest and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
-
-
-
Workflow for Mass Spectrometry Analysis
Caption: General workflow for the mass spectrometric analysis of dihydro-pyrano-pyridines.
Electron Ionization (EI) Fragmentation Patterns
Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with fragment ions revealing key structural motifs. For dihydro-pyrano-pyridines, the fragmentation is primarily driven by the inherent instability of the molecular ion and the presence of distinct functional groups.
The most characteristic fragmentation pathway for the dihydro-pyran ring under EI is a retro-Diels-Alder (RDA) reaction .[1][2] This process involves the cleavage of the heterocyclic ring to form a diene and a dienophile, providing valuable information about the substitution pattern on the pyran moiety.[1][2] Concurrently, fragmentation of the dihydropyridine ring often involves the loss of substituents, particularly from the 4-position, to form a stable pyridinium cation.
Proposed EI Fragmentation Pathways
Caption: Key EI fragmentation pathways for dihydro-pyrano-pyridines.
Table of Common EI Fragments
| Fragment Description | Proposed Structure | General m/z |
| Molecular Ion | Intact molecule radical cation | [M]+• |
| Retro-Diels-Alder (Diene) | Fragment from the pyran ring | Dependent on substitution |
| Retro-Diels-Alder (Dienophile) | Fragment from the pyran ring | Dependent on substitution |
| Loss of C4-Substituent | Loss of the group at the 4-position | [M-R]+• |
| Pyridinium Cation | Aromatized pyridine ring | Dependent on substitution |
Electrospray Ionization (ESI) Tandem MS Fragmentation
ESI is a "soft" ionization technique that typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal in-source fragmentation. Structural information is obtained through tandem mass spectrometry (MS/MS), where the precursor ion is fragmented by collision-induced dissociation (CID).
For dihydro-pyrano-pyridines, the fragmentation of the protonated molecule often involves the loss of neutral molecules such as water, ammonia, or small organic molecules from substituents. The fragmentation of the fused ring system itself can lead to characteristic product ions. The most favored fragmentation pathway in ESI-MS/MS for some 4H-pyrans is the elimination of the substituent at the C4 position, leading to the formation of a stable pyrylium cation.[1]
Proposed ESI-MS/MS Fragmentation Pathways
Caption: Common ESI-MS/MS fragmentation pathways for protonated dihydro-pyrano-pyridines.
Comparative Table of ESI vs. EI Fragmentation
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Ionization | Hard | Soft |
| Precursor Ion | Molecular Ion (M+•) | Protonated [M+H]+ or Deprotonated [M-H]- |
| Fragmentation | Extensive, in-source | Controlled, in collision cell (CID) |
| Key Pathways | Retro-Diels-Alder, α-cleavage | Neutral loss, ring cleavage |
| Information Gained | "Fingerprint" spectrum, core structure | Precursor-product relationships, specific losses |
| Molecular Ion | Often weak or absent | Strong precursor ion peak |
Conclusion
The mass spectrometric fragmentation of dihydro-pyrano-pyridines is highly dependent on the ionization technique employed. Electron ionization provides a detailed fragmentation fingerprint, with the retro-Diels-Alder reaction of the dihydropyran ring and cleavage of substituents from the dihydropyridine ring being the most prominent pathways. In contrast, electrospray ionization coupled with tandem mass spectrometry offers a more controlled fragmentation, primarily characterized by the loss of neutral molecules and the formation of stable pyrylium or pyridinium cations.
By leveraging the complementary nature of these two techniques, researchers can gain a comprehensive understanding of the structure of novel dihydro-pyrano-pyridine derivatives. This guide provides a foundational framework for the interpretation of their mass spectra, empowering scientists in the fields of medicinal chemistry, drug metabolism, and natural product discovery to confidently elucidate the structures of these important heterocyclic compounds.
References
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Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern. Rapid Communications in Mass Spectrometry. [Link]
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Retro-Diels-Alder reaction in mass spectrometry. ResearchGate. [Link]
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The synthesis and mass spectra of some Dihydrofuro[2,3-b]pyridines. Australian Journal of Chemistry. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Fragmentation (mass spectrometry). Wikipedia. [Link]
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Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. NIH. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. [Link]
-
Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame. [Link]
-
Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. [Link]
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A Comparative Guide to the Bioisosteric Replacement of Quinoline with Pyrano[3,4-b]pyridine in Kinase Inhibitors
Introduction: The Strategic Imperative of Bioisosterism in Kinase Inhibitor Design
In the landscape of modern oncology, protein kinases remain a pivotal target class. The quinoline scaffold is a well-established and privileged core in a multitude of approved kinase inhibitors, prized for its rigid, planar structure that effectively mimics the adenine region of ATP, enabling potent interactions within the kinase hinge region.[1] However, the journey of drug development is one of continuous optimization. Challenges such as off-target toxicities, acquired resistance, and suboptimal physicochemical properties often necessitate the exploration of novel chemical space.
This is where the strategic application of bioisosterism becomes indispensable. Bioisosteric replacement—the substitution of a functional group with another that retains similar spatial and electronic characteristics—is a cornerstone of rational drug design, aimed at fine-tuning a molecule's pharmacological and pharmacokinetic profile.[2][3] This guide provides an in-depth comparison of the quinoline scaffold with a promising but less explored bioisostere: the pyrano[3,4-b]pyridine system. Through a constructed case study grounded in established medicinal chemistry principles, we will explore the rationale, synthetic considerations, and potential impact of this substitution on kinase inhibitory activity, selectivity, and drug-like properties.
The Pyrano[3,4-b]pyridine Scaffold: A Novel Bioisostere for Quinoline
The rationale for considering pyrano[3,4-b]pyridine as a bioisostere for quinoline is rooted in their structural and electronic similarities, coupled with key differences that can be exploited for therapeutic advantage.
-
Structural Mimicry: Both scaffolds are bicyclic, aromatic systems of comparable size, capable of occupying the same space within a kinase ATP-binding pocket.
-
Modulated Electronics: The replacement of the benzene ring in quinoline with a pyran ring introduces an oxygen atom. This modification is expected to alter the electron distribution of the ring system, potentially influencing hydrogen bonding capabilities and π-stacking interactions with kinase active site residues.
-
Physicochemical Diversification: The introduction of the pyran oxygen atom can significantly impact key physicochemical properties. It is anticipated to increase the topological polar surface area (tPSA) and may enhance aqueous solubility, a common challenge with planar aromatic scaffolds. Furthermore, the pyran ring introduces a potential site for metabolism that is distinct from the typical oxidative metabolism pathways of carbocyclic aromatic rings.
Caption: Bioisosteric relationship between quinoline and pyrano[3,4-b]pyridine.
Comparative Analysis: A Constructed Case Study
To objectively evaluate the merits of this bioisosteric swap, we will consider a hypothetical case study comparing a generic quinoline-based kinase inhibitor ("Quino-Inhibitor") with its pyrano[3,4-b]pyridine analogue ("Pyrano-Inhibitor").
Synthesis Workflow
The synthesis of substituted quinolines is well-established. In contrast, the synthesis of the pyrano[3,4-b]pyridine core is less commonly reported but can be achieved through multi-step sequences. A plausible synthetic approach for a generic pyrano[3,4-b]pyridine scaffold suitable for elaboration into kinase inhibitors is outlined below. The key is the construction of the fused ring system, which can then be functionalized to append the necessary pharmacophoric elements for kinase binding.
Caption: Proposed synthetic workflow for pyrano[3,4-b]pyridine-based kinase inhibitors.
This multi-step synthesis, while potentially more complex than some quinoline syntheses, offers modularity for introducing diversity at various positions of the scaffold.
Impact on Kinase Inhibition and Selectivity
The ultimate test of a bioisosteric replacement is its effect on biological activity. The introduction of the pyran oxygen atom can alter the way the inhibitor interacts with the kinase hinge region. This can manifest as changes in potency and, critically, in the selectivity profile across the kinome.
Table 1: Comparative Kinase Inhibition Profile (Hypothetical Data)
| Kinase Target | Quino-Inhibitor IC50 (nM) | Pyrano-Inhibitor IC50 (nM) | Fold Change |
| Primary Target Kinase | 5 | 8 | 1.6 (Slight Decrease) |
| Off-Target Kinase A | 15 | 150 | 10 (Improved Selectivity) |
| Off-Target Kinase B | 500 | >10,000 | >20 (Improved Selectivity) |
| Off-Target Kinase C | 25 | 30 | 1.2 (Similar) |
-
Interpretation of Hypothetical Data: In this scenario, the pyrano-inhibitor displays a slight decrease in potency against the primary target, which could be due to a subtle alteration of the optimal geometry for hinge binding. However, this is offset by a significant improvement in selectivity, with a 10-fold and >20-fold loss of activity against off-target kinases A and B, respectively. This is a common and often desirable trade-off in drug development, as improved selectivity can lead to a better safety profile. The altered electronic nature of the pyrano[3,4-b]pyridine ring may disfavor interactions with the active sites of the off-target kinases.
Physicochemical and ADME Properties
The modification of the core scaffold is also expected to have a profound impact on the molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
Table 2: Comparative Physicochemical and In Vitro ADME Properties (Predicted and Hypothetical Data)
| Property | Quino-Inhibitor | Pyrano-Inhibitor | Rationale for Change |
| cLogP | 3.8 | 3.2 | The pyran oxygen atom increases polarity, lowering lipophilicity. |
| tPSA (Ų) | 65 | 78 | The ether oxygen in the pyran ring contributes to the polar surface area. |
| Aqueous Solubility (µM) | 5 | 25 | Increased polarity and potential for H-bonding with water can improve solubility. |
| Microsomal Stability (t½, min) | 15 | 45 | The pyrano[3,4-b]pyridine core may be less susceptible to oxidative metabolism compared to the quinoline core. |
| CYP450 Inhibition (IC50, µM) | 2.5 (e.g., CYP3A4) | >20 | Altered electronics and shape may reduce affinity for cytochrome P450 enzymes. |
-
Expert Analysis: The predicted and hypothetical data in Table 2 highlight the potential for the pyrano[3,4-b]pyridine scaffold to confer a more favorable drug-like profile. The lower lipophilicity and higher aqueous solubility could lead to improved oral bioavailability. The enhanced metabolic stability and reduced potential for CYP450 inhibition are significant advantages, as they can lead to a more predictable pharmacokinetic profile and a lower risk of drug-drug interactions.
Experimental Protocols
To generate the comparative data presented above, the following standardized assays would be employed.
Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate by the target kinase. Inhibition of the kinase results in a decrease in the TR-FRET signal.
-
Procedure:
-
Prepare a serial dilution of the test compounds (Quino-Inhibitor and Pyrano-Inhibitor) in DMSO.
-
In a 384-well assay plate, add the kinase, a biotinylated substrate peptide, and ATP in an appropriate assay buffer.
-
Add the test compounds to the wells and incubate at room temperature for the desired time (e.g., 60 minutes).
-
Stop the kinase reaction by adding a solution containing EDTA.
-
Add the detection reagents: a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubate for 60 minutes to allow for the binding of the detection reagents.
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for europium).
-
Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value.
-
Protocol 2: Metabolic Stability Assay (Human Liver Microsomes)
-
Principle: This assay measures the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily cytochrome P450s, in human liver microsomes.
-
Procedure:
-
Pre-warm a solution of human liver microsomes and the test compound in a phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).
-
Conclusion and Future Perspectives
The bioisosteric replacement of quinoline with pyrano[3,4-b]pyridine represents a compelling strategy for the optimization of kinase inhibitors. While potentially sacrificing a small degree of on-target potency, this substitution offers a promising avenue to significantly enhance selectivity and improve overall drug-like properties, including solubility and metabolic stability. The hypothetical case study presented herein, grounded in established medicinal chemistry principles, illustrates the potential for this scaffold to yield inhibitors with a superior therapeutic window.
Further research is warranted to validate these hypotheses. The synthesis and evaluation of matched pairs of quinoline and pyrano[3,4-b]pyridine-based inhibitors against a panel of kinases are crucial next steps. Such studies will provide the empirical data needed to fully understand the structure-activity and structure-property relationships of this novel bioisostere and to unlock its potential in the development of the next generation of targeted cancer therapies.
References
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El-Hallouty, S. M., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 81-91.[4]
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Ismail, M. A., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4967.[5]
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Karnik, A. V., et al. (2021). Review on recent development of quinoline for anticancer activities. Materials Today: Proceedings, 45, 4514-4520.[1]
- Kaur, R., et al. (2016). A review on the synthesis of quinoline derivatives and their diverse pharmacological activities. Current Drug Discovery Technologies, 13(3), 146-162.
- Kumar, S., et al. (2020). A review on recent advances of pyrazolo[3,4-b]pyridine scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 207, 112726.
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Li, K., et al. (2016). Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and PIM-1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 24(8), 1889-1897.[6]
- Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 81-91.
- Patel, R. V., et al. (2018). Pyrano[3,2-c]quinoline derivatives: A review on synthesis and medicinal importance. European Journal of Medicinal Chemistry, 157, 1039-1059.
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Shahin, R., et al. (2017). Structure based drug design of PIM-1 kinase followed by pharmacophore guided synthesis of quinolone-based inhibitors. Bioorganic & Medicinal Chemistry, 25(17), 4855-4875.[6]
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Youssif, B. G. M., et al. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Medicinal Chemistry.[7][8]
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Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(9), 1546-1555.[9][10]
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Zorn, J. A., et al. (2011). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302.[11]
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 5,8-Dihydro-6H-pyrano[3,4-b]pyridine
Hazard Analysis: Understanding the Risks of Pyranopyridines
Due to the absence of a specific Safety Data Sheet (SDS) for 5,8-Dihydro-6H-pyrano[3,4-b]pyridine, a risk assessment must be conducted based on the known hazards of its structural analogs, primarily pyridine. Pyridine is a well-characterized hazardous substance, and it is prudent to assume that this compound may exhibit similar properties.
Anticipated Hazards Based on Structural Analogs:
-
Flammability: Pyridine is a flammable liquid and vapor.[1] Therefore, this compound should be handled away from ignition sources.
-
Toxicity: Pyridine is harmful if inhaled, swallowed, or absorbed through the skin.[2][3] It can cause systemic effects, including damage to the central nervous system, liver, and kidneys.[4][5]
-
Irritation: Pyridine and related heterocyclic compounds are known to cause severe irritation to the skin, eyes, and respiratory tract.[2][6][7][8] Prolonged contact can lead to burns.
-
Environmental Hazards: Pyridine is toxic to aquatic organisms. All waste must be handled and disposed of as hazardous chemical waste.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The following recommendations are based on a conservative approach, assuming hazards similar to those of pyridine.
Primary Engineering Control: The Fume Hood
All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Essential PPE Ensemble
The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[9] | Protects against splashes and vapors that can cause severe eye irritation or burns.[6] |
| Hand Protection | Nitrile or neoprene gloves. Consider double-gloving for extended operations. | Provides a barrier against skin absorption, which is a potential route of exposure.[2] |
| Body Protection | Flame-resistant laboratory coat. | Protects against splashes and potential ignition sources.[9] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Respiratory Protection
In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended.[2][10] A full-face respirator provides both respiratory and eye protection.[10]
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to strict operational procedures is critical for minimizing exposure and ensuring a safe laboratory environment.
Safe Handling Workflow
The following diagram illustrates the essential steps for the safe handling of this compound.
Storage
Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable and toxic chemicals.[1] It should be stored away from strong oxidizing agents and acids.[3]
Spill Management
In the event of a spill, evacuate the area and ensure proper ventilation. Wearing the appropriate PPE, including respiratory protection, absorb the spill with an inert material such as vermiculite or sand.[2][5] Collect the absorbed material into a sealed container for hazardous waste disposal. Do not use combustible materials to absorb the spill.
Disposal
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[6] Do not dispose of this chemical down the drain.[1]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
This guide provides a framework for the safe handling of this compound. It is imperative that all laboratory personnel receive training on these procedures and have access to all necessary personal protective equipment. By fostering a culture of safety and preparedness, we can continue our vital research while protecting ourselves and our colleagues.
References
- Material Safety Data Sheet for Pyridine. (2011).
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
